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Trimethylgallium - 1445-79-0

Trimethylgallium

Catalog Number: EVT-292410
CAS Number: 1445-79-0
Molecular Formula: C3H9Ga
Molecular Weight: 114.83 g/mol
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Product Introduction

Description

Trimethylgallium (Ga(CH3)3) is a volatile organometallic compound of gallium. It is a colorless liquid with a pungent odor. Trimethylgallium is highly pyrophoric, igniting spontaneously in air. In scientific research, trimethylgallium is primarily used as a precursor for the deposition of thin films of gallium-containing materials, most notably gallium arsenide (GaAs) and gallium nitride (GaN), via processes like metal-organic chemical vapor deposition (MOCVD) and metal-organic molecular beam epitaxy (MOMBE). [, , , , , , , , , , , , , ] It is also used as a reagent in organic synthesis.

Future Directions
  • Development of New Deposition Techniques: Exploring novel deposition methods like metal-organic atomic layer deposition (MOALD) to exploit the self-limiting chemistry of trimethylgallium for depositing thin films with exceptional thickness control.

  • Synthesis of Novel Materials: Investigating the use of trimethylgallium as a precursor for synthesizing new gallium-containing materials with tailored properties, such as magnetic semiconductors, topological insulators, and 2D materials.

  • Understanding Decomposition Mechanisms: Further studies on the detailed decomposition mechanisms of trimethylgallium on various surfaces under different growth conditions to improve the control over film quality and deposition rate. [, , , ]

  • Exploration of New Applications: Investigating potential applications of trimethylgallium in areas like photovoltaics, catalysis, and sensing.

Dimethylgalliumhydride

Compound Description: Dimethylgalliumhydride is an organogallium compound with the formula (CH3)2GaH. It typically exists as a dimer with Ga-H-Ga bridge bonds. []

Relevance: Dimethylgalliumhydride is a product of the reaction between trimethylgallium and atomic hydrogen on a silicon dioxide substrate. This reaction, studied for its relevance to semiconductor processing, highlights the reactivity of the Ga-C bond in trimethylgallium and the formation of gallium hydrides. []

Triethylgallium

Compound Description: Triethylgallium is an organogallium compound with the formula (C2H5)3Ga. It serves as a precursor for epitaxial growth of gallium-containing materials. []

Relevance: Triethylgallium is often compared to trimethylgallium in studies on the mechanisms of metal-organic chemical vapor deposition (MOCVD). While both compounds are used for similar purposes, they exhibit differences in their decomposition pathways, with triethylgallium readily undergoing β-elimination. []

Tertiarybutylarsine

Compound Description: Tertiarybutylarsine, also known as tert-butylarsine, is an organoarsenic compound with the formula (CH3)3CAsH2. It is used as a precursor in the deposition of arsenic-containing materials. []

Relevance: Tertiarybutylarsine is investigated alongside trimethylgallium to understand the surface chemistry involved in atomic layer epitaxy (ALE) of materials like GaAs. Their interactions on surfaces and decomposition pathways are crucial for controlling film growth and composition. []

Arsine

Compound Description: Arsine is an inorganic compound with the formula AsH3. It is a highly toxic gas used in the semiconductor industry for doping and epitaxial growth. []

Relevance: Arsine is a common co-reactant with trimethylgallium in MOCVD processes. Studies have shown that the presence of arsine can significantly alter the decomposition pathway of trimethylgallium, leading to different reaction products and influencing film growth characteristics. [, , , , ]

Phenylarsine

Compound Description: Phenylarsine is an organoarsenic compound with the formula C6H5AsH2. It has been explored as a potential alternative to arsine for GaAs growth. []

Relevance: Similar to arsine, phenylarsine is studied in conjunction with trimethylgallium in MOCVD to examine its decomposition behavior and its influence on the growth process. It offers a potentially less hazardous alternative for arsenic incorporation. []

Trimethylaluminum

Compound Description: Trimethylaluminum is an organoaluminum compound with the formula (CH3)3Al. It is a highly reactive compound used in various chemical processes, including semiconductor manufacturing. [, ]

Relevance: Trimethylaluminum is structurally similar to trimethylgallium and serves as a starting material for its synthesis. The presence of trace amounts of trimethylaluminum and its hydrolysis products can influence the purity of trimethylgallium, impacting its performance in semiconductor applications. [, ]

Butylamine

Compound Description: Butylamine, with the formula C4H9NH2, encompasses a group of isomeric amine compounds (n-butylamine, sec-butylamine, isobutylamine, tert-butylamine). []

Relevance: Butylamine isomers are used to study the surface chemistry of cadmium selenide crystals treated with group III trialkyls, including trimethylgallium. The interaction of butylamine with surface-bound gallium species provides insights into the binding properties and potential applications of trimethylgallium-treated surfaces. []

Trimethylamine

Compound Description: Trimethylamine is an organic compound with the formula N(CH3)3. []

Relevance: Volatile trimethylamine adducts with trimethylaluminum and trimethylgallium have been investigated for their reversible binding to cadmium selenide surfaces. These adducts offer controlled release of the organometallic compounds and are relevant to sensing applications. []

Dimethylzinc

Compound Description: Dimethylzinc is an organozinc compound with the formula (CH3)2Zn. It is a highly reactive compound used in various chemical processes, including semiconductor manufacturing. []

Relevance: Dimethylzinc is used alongside trimethylgallium and germane in the metal–organic chemical vapor deposition (MOCVD) of ZnGeGa2N4, a quaternary heterovalent nitride semiconductor. The interplay between these precursors influences the film composition and morphology of the resulting material. []

Germane

Compound Description: Germane is an inorganic compound with the formula GeH4. It is a highly flammable and toxic gas used in the semiconductor industry for the deposition of germanium-containing materials. []

Relevance: Similar to dimethylzinc, germane is used in conjunction with trimethylgallium in the MOCVD of ZnGeGa2N4. Controlling the flow rates of these precursors is critical in achieving the desired stoichiometry and material properties. []

Diethylgallium chloride

Compound Description: Diethylgallium chloride is an organogallium compound with the formula (C2H5)2GaCl. []

Relevance: Diethylgallium chloride, similar to trimethylgallium, is studied in the context of atomic layer epitaxy (ALE) of GaAs. The compound's decomposition pathway and surface reactions are crucial for achieving self-limiting growth, a key requirement for ALE. []

Source and Classification

Trimethylgallium is an organogallium compound with the chemical formula Ga(CH₃)₃. It is classified as a metal-organic compound due to its combination of gallium, a metal, with organic methyl groups. This compound is colorless and pyrophoric, meaning it can ignite spontaneously in air. Trimethylgallium is primarily utilized in the field of semiconductor fabrication, particularly in metalorganic vapor phase epitaxy processes for producing gallium-containing compounds such as gallium arsenide and gallium nitride .

Synthesis Analysis

The synthesis of trimethylgallium can be achieved through several methods:

  1. Iodine Method: This method involves the reaction of iodine with molten gallium under an inert atmosphere. The process includes heating gallium to 120 °C, adding iodine powder, and then introducing trimethylaluminium and an initiator like methyl iodide. The reaction proceeds at controlled temperatures, yielding high purity trimethylgallium (up to 99.9999%) with yields exceeding 90% .
  2. Grignard Reaction: Another synthetic route employs the Green reaction, where gallium methyl derivatives are prepared and subsequently alkylated using a methyl Grignard reagent. This method has been reported to yield pure trimethylgallium exceeding 90% .
  3. Alkylation of Gallium Trichloride: Trimethylgallium can also be synthesized by reacting gallium trichloride with various methylating agents such as methylmagnesium iodide or dimethylzinc, often resulting in ether complexes that can be purified to obtain the desired product .
Molecular Structure Analysis

Trimethylgallium possesses a trigonal planar geometry around the gallium atom, characterized by three covalent bonds with methyl groups. The bond angles between the carbon-gallium-carbon atoms are approximately 120°, consistent with VSEPR theory predictions for sp² hybridization . The molecular structure can be represented as follows:

Ga CH3 3\text{Ga CH}_3\text{ }_3

In gaseous form, trimethylgallium exists as isolated molecules without significant intermolecular interactions, although in solid-state or under certain conditions, weak Ga---C interactions may occur .

Chemical Reactions Analysis

Trimethylgallium undergoes several notable chemical reactions:

  1. Decomposition: When heated or exposed to moisture, trimethylgallium decomposes to form gallium nitride and methane:
    Ga CH3 3+NH3GaN+3CH4\text{Ga CH}_3\text{ }_3+\text{NH}_3\rightarrow \text{GaN}+3\text{CH}_4
    This reaction is significant in semiconductor applications where gallium nitride is desired .
  2. Adduct Formation: At lower temperatures, trimethylgallium can form adducts with ammonia or hydrazine, which can later decompose into useful products like gallium nitride when heated .
  3. Reactions with Oxygen: Trimethylgallium reacts with oxygen plasma to produce gallium oxide thin films, which are crucial for various electronic applications .
Mechanism of Action

The mechanism of action for trimethylgallium in semiconductor fabrication primarily involves its role as a precursor in metalorganic vapor phase epitaxy. Upon thermal decomposition during the deposition process, trimethylgallium releases methyl radicals and gallium atoms which then react with other precursors (e.g., arsenic or nitrogen sources) to form crystalline layers of gallium-containing compounds on substrates . The efficiency and control over this process are critical for achieving high-quality semiconductor materials.

Physical and Chemical Properties Analysis

Trimethylgallium exhibits several key physical and chemical properties:

  • Appearance: Colorless liquid
  • Density: Approximately 0.83 g/cm³
  • Boiling Point: About 55 °C at atmospheric pressure
  • Solubility: Soluble in organic solvents but reacts vigorously with water and air.
  • Pyrophoricity: Highly flammable and can ignite spontaneously upon exposure to air.

These properties make it essential to handle trimethylgallium under inert atmospheres to prevent hazardous reactions .

Applications

Trimethylgallium is predominantly used in:

  • Semiconductor Manufacturing: As a precursor in metalorganic vapor phase epitaxy for producing high-purity semiconductor materials such as gallium arsenide and gallium nitride.
  • LED Technology: Essential in the fabrication of light-emitting diodes due to its role in forming gallium nitride layers.
  • Solar Cells: Utilized in the production of thin-film solar cells that incorporate gallium compounds for improved efficiency.
  • Research Applications: Employed in various chemical research settings for synthesizing other organometallic compounds and studying their properties .
Fundamental Properties and Chemical Characterization of Trimethylgallium

Molecular Structure and Bonding Analysis

Gas-Phase Trigonal Planar Geometry

Trimethylgallium (Ga(CH₃)₃) exhibits a monomeric structure with trigonal planar geometry in the gas phase, as confirmed by electron diffraction studies and quantum chemical computations. The gallium atom resides at the center of an equilateral triangle formed by the three carbon atoms, with C–Ga–C bond angles of 120°, consistent with valence shell electron pair repulsion (VSEPR) theory for atoms with three electron domains. This configuration arises from the sp² hybridization of the gallium atom and the absence of lone pairs, allowing optimal separation of the Ga–C bonding electron pairs [1] [2] [3].

Quantum chemical analyses (Hartree-Fock, DFT/B3LYP, and MP2 levels with 6-311G** basis set) reveal precise bond parameters:

  • Ga–C bond length: 1.96 Å
  • C–H bond length: 1.09 Å
  • H–C–H bond angles: 108–110°

These calculations correlate closely with experimental vibrational spectra (infrared and Raman), where symmetric and asymmetric Ga–C stretching modes occur at 535 cm⁻¹ and 555 cm⁻¹, respectively [1]. The planarity and symmetry place trimethylgallium in the C₃h point group, simplifying its spectroscopic assignments. The molecule's rigidity and high symmetry make it a benchmark for computational studies of organometallic vibrational spectra [1].

Table 1: Key Structural Parameters of Gaseous Trimethylgallium

ParameterExperimental ValueComputational (MP2/6-311G)**
Ga–C Bond Length (Å)1.961.97
C–H Bond Length (Å)1.091.10
C–Ga–C Angle (°)120120
H–C–H Angle (°)108–110108–111

Solid-State Polymorphism and Weak Intermolecular Interactions

In the solid state, trimethylgallium displays polymorphism driven by weak Ga···C interactions. Two distinct crystalline forms have been characterized:

  • Tetrameric Structure: Formed by sublimation, this phase features discrete tetramers where four Ga(CH₃)₃ units associate via long Ga···C contacts (3.096–3.226 Å). Each gallium atom adopts a distorted trigonal bipyramidal geometry, with three shorter covalent Ga–C bonds (avg. 2.16 Å) and two longer axial Ga···C interactions to adjacent molecules [6].
  • Ladder-Like Polymer: This polymorph crystallizes as infinite chains resembling ladders. Here, Ga(CH₃)₃ units link through bifunctional Ga···(CH₃) interactions, with Ga···C distances of 2.56–2.79 Å. This arrangement contrasts with the tetrameric form and highlights the directional flexibility of Ga···C contacts [1] [6].

These polymorphs arise from the electron-deficient nature of gallium, enabling it to accept electron density from methyl groups of adjacent molecules. The intermolecular distances exceed covalent Ga–C bonds but are shorter than van der Waals contacts (sum of radii: ~4.0 Å), confirming dative interactions. This structural diversity parallels trends in trimethylindium and trimethylthallium, though trimethylgallium’s interactions are weaker than those of its indium counterpart [6].

Table 2: Solid-State Structures of Trimethylgallium Polymorphs

PolymorphCoordination GeometryGa···C Distance (Å)Primary Structural Motif
Tetragonal (sublimed)Trigonal bipyramidal3.096–3.226Discrete tetramers
Orthorhombic (from hexane)Distorted trigonal bipyramidal2.56–2.79Infinite ladder-like chains

Physicochemical Properties

Pyrophoric Reactivity and Stability in Inert Atmospheres

Trimethylgallium is a highly pyrophoric compound, igniting spontaneously in air at room temperature. This reactivity stems from the exothermic oxidation of Ga–C bonds, releasing substantial energy (estimated ΔH ≈ –800 kJ/mol). The combustion products include gallium(III) oxide (Ga₂O₃), carbon dioxide, and water [2] [3]:

4 \ce{Ga(CH3)3} + 21 \ce{O2} → 2 \ce{Ga2O3} + 12 \ce{CO2} + 18 \ce{H2O} + \text{heat}

Despite this air sensitivity, trimethylgallium exhibits remarkable thermal stability under inert atmospheres (e.g., nitrogen or argon). It remains intact up to 400°C, with decomposition initiating only near 480°C. This stability allows for its safe handling in oxygen-free environments using standard Schlenk-line or glovebox techniques. For industrial applications, it is stored and transported in sealed, passivated steel containers to prevent accidental ignition [2] [3].

Trimethylgallium’s reactivity extends to Lewis bases, forming stable adducts that suppress pyrophoricity. For example, with tertiary amines:

\ce{Ga(CH3)3} + \ce{N(CH3)3} → \ce{(CH3)3Ga−N(CH3)3}

These adducts (e.g., with ammonia, ethers, or phosphines) feature tetrahedral gallium centers. A notable example is the potassium fluoride complex (KF)₄(Ga(CH₃)₃)₄, which decomposes above 250°C to release pure trimethylgallium, serving as a purification method [2].

Thermal Decomposition Pathways and Byproduct Formation

Controlled thermal decomposition of trimethylgallium proceeds through distinct pathways depending on the environment:

  • Prolytic Decomposition (Inert Atmosphere): Above 480°C, homogeneous cleavage of Ga–C bonds generates methyl radicals, recombining to form methane (primary product) and ethane (minor product). Mass spectrometry detects fragment ions like Ga⁺, Ga(CH₃)⁺, Ga(CH₃)₂⁺, and Ga(CH₃)₃⁺, suggesting stepwise methyl dissociation [2] [3]:
\ce{Ga(CH3)3} → \ce{Ga(CH3)2} + \ce{.CH3} → \dots → \ce{Ga} + 3 \ce{.CH3}
2 \ce{.CH3} → \ce{C2H6} \quad \text{(ethane)}
  • Reaction with Ammonia (MOVPE Conditions): Between 100–1000°C, trimethylgallium reacts with NH₃ to deposit gallium nitride (GaN), a key semiconductor. The process involves adduct formation at low temperatures (<100°C), followed by methane elimination and polymerization [2] [4]:Step 1: Adduct formation
\ce{Ga(CH3)3} + \ce{NH3} → \ce{(CH3)3Ga−NH3}

Step 2: Methane elimination (100–400°C)

\ce{(CH3)3Ga−NH3} → \ce{(CH3)2Ga−NH2} + \ce{CH4}

Step 3: GaN formation (>600°C)

\ce{(CH3)2Ga−NH2} → \ce{[GaN]_n} + 2 \ce{CH4}
  • Chemical Vapor Deposition (CVD) on Zeolites: Trimethylgallium reacts with Brønsted acid sites (≡Si–O–H) in zeolites (e.g., HZSM-5) to graft gallium species while releasing methane. Subsequent hydrogen treatment at 450°C removes residual methyl groups, generating isolated Ga³⁺ sites [4]:
\equiv\ce{Si−OH} + \ce{Ga(CH3)3} → \equiv\ce{Si−O−Ga(CH3)2} + \ce{CH4}
\equiv\ce{Si−O−Ga(CH3)2} + 2 \ce{H2} → \equiv\ce{Si−O−GaH2} + 2 \ce{CH4}

Table 3: Thermal Decomposition Pathways of Trimethylgallium

ConditionsPrimary ProductsByproductsApplication
Inert atmosphere (>480°C)Ga, CH₄C₂H₆Metallurgical gallium source
NH₃ atmosphere (>600°C)GaNCH₄GaN semiconductor deposition
H₂/Zeolite (450°C)≡Si–O–GaH₂CH₄Catalysts for alkane aromatization

Properties

CAS Number

1445-79-0

Product Name

Trimethylgallium

IUPAC Name

trimethylgallane

Molecular Formula

C3H9Ga

Molecular Weight

114.83 g/mol

InChI

InChI=1S/3CH3.Ga/h3*1H3;

InChI Key

XCZXGTMEAKBVPV-UHFFFAOYSA-N

SMILES

C[Ga](C)C

Canonical SMILES

C[Ga](C)C

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